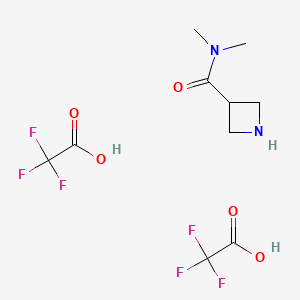
N,N-ジメチルアゼチジン-3-カルボキサミド ビストリフルオロ酢酸塩
概要
説明
N,N-dimethylazetidine-3-carboxamide bis(trifluoroacetate) is a chemical compound with a unique structural composition that makes it valuable in various scientific research fields. It is known for its applications in drug synthesis, materials science, and catalysis.
科学的研究の応用
N,N-dimethylazetidine-3-carboxamide bis(trifluoroacetate) has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research includes its potential use in drug development and therapeutic applications.
Industry: It is utilized in materials science for the development of new materials with unique properties.
準備方法
The synthesis of N,N-dimethylazetidine-3-carboxamide bis(trifluoroacetate) involves several steps. One common method includes the reaction of N,N-dimethylazetidine-3-carboxamide with trifluoroacetic acid to form the bis(trifluoroacetate) salt. The reaction conditions typically involve the use of an organic solvent and controlled temperature to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
化学反応の分析
N,N-dimethylazetidine-3-carboxamide bis(trifluoroacetate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with reagents such as sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
作用機序
The mechanism of action of N,N-dimethylazetidine-3-carboxamide bis(trifluoroacetate) involves its interaction with molecular targets through various pathways. For example, in polymerization reactions, it acts as a monomer that undergoes ring-opening polymerization to form polyamines. These polyamines have applications in antibacterial and antimicrobial coatings, CO2 adsorption, and non-viral gene transfection .
類似化合物との比較
N,N-dimethylazetidine-3-carboxamide bis(trifluoroacetate) can be compared with other similar compounds such as:
N,N-dimethylazetidine-3-carboxamide: This compound lacks the trifluoroacetate groups, which may affect its reactivity and applications.
Aziridines: These compounds have a similar ring structure but differ in their chemical properties and reactivity.
Other azetidines: Various azetidine derivatives have different substituents that influence their chemical behavior and applications.
N,N-dimethylazetidine-3-carboxamide bis(trifluoroacetate) stands out due to its unique combination of the azetidine ring and trifluoroacetate groups, which confer specific properties and reactivity .
生物活性
N,N-Dimethylazetidine-3-carboxamide bis(trifluoroacetate) is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential applications in medicine.
N,N-Dimethylazetidine-3-carboxamide bis(trifluoroacetate) can be characterized by its chemical structure, which includes a dimethylazetidine core and bis(trifluoroacetate) moieties. This structure may influence its solubility, stability, and interaction with biological targets.
Cytotoxicity
Some studies have reported cytotoxic effects of azetidine derivatives on cancer cell lines. For example, compounds similar to N,N-dimethylazetidine-3-carboxamide have demonstrated the ability to inhibit cell proliferation in various human cancer cell lines. The mechanism often involves the induction of apoptosis or disruption of cellular metabolism.
The biological activity of N,N-dimethylazetidine-3-carboxamide bis(trifluoroacetate) may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular processes, such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
- Membrane Disruption : The presence of trifluoroacetate groups may enhance membrane permeability, leading to increased susceptibility of microbial cells.
- Reactive Oxygen Species (ROS) Generation : Some azetidines can induce oxidative stress in target cells, contributing to their cytotoxic effects.
Case Studies
A study focusing on azetidine derivatives highlighted their potential as multitarget agents in treating neurodegenerative diseases like Alzheimer's. These compounds were found to inhibit AChE and reduce β-amyloid aggregation, suggesting a dual mechanism that could be beneficial for cognitive function.
Pharmacokinetics
Understanding the pharmacokinetics of N,N-dimethylazetidine-3-carboxamide bis(trifluoroacetate) is essential for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) need to be assessed through both in vitro and in vivo studies.
| Parameter | Findings |
|---|---|
| Solubility | High in polar solvents |
| Stability | Stable under physiological conditions |
| Bioavailability | Needs further investigation |
特性
IUPAC Name |
N,N-dimethylazetidine-3-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.2C2HF3O2/c1-8(2)6(9)5-3-7-4-5;2*3-2(4,5)1(6)7/h5,7H,3-4H2,1-2H3;2*(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKIFYNAAMTTPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CNC1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















